Enalapril

Prodrug Activation Pharmacokinetics Carboxylesterase-1

Select Enalapril for your research based on its unique prodrug activation by CES1, a 2.6-fold greater PEPT1 affinity over lisinopril, and a 19-fold higher potency (IC50 1.2 nM) than captopril. Its non-sulfhydryl structure ensures superior chronic-study tolerability. Ensure you source high-purity maleate salt to guarantee stability and oral bioavailability in your critical assays.

Molecular Formula C20H28N2O5
Molecular Weight 376.4 g/mol
CAS No. 75847-73-3
Cat. No. B1671234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnalapril
CAS75847-73-3
SynonymsEnalapril
Enalapril Maleate
Maleate, Enalapril
MK 421
MK-421
MK421
Renitec
Renitek
Molecular FormulaC20H28N2O5
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1
InChIKeyGBXSMTUPTTWBMN-XIRDDKMYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 1.64X10+4 mg/L at 25 °C
2.13e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enalapril (CAS 75847-73-3) Prodrug ACE Inhibitor Baseline Characterization for Research and Procurement


Enalapril is a carboxyl ester prodrug that undergoes hepatic esterolysis to its active diacid metabolite, enalaprilat, a potent competitive inhibitor of angiotensin-converting enzyme (ACE) [1]. Unlike the sulfhydryl-containing first-generation ACE inhibitor captopril, enalapril belongs to the dicarboxylate-containing class, which confers distinct pharmacokinetic and safety profiles relevant to both clinical and experimental applications [2]. The compound is typically supplied as the maleate salt (CAS 76095-16-4) for enhanced solubility and oral bioavailability.

Why Generic Substitution of Enalapril (CAS 75847-73-3) Requires Rigorous Bioequivalence and Stability Verification


Enalapril cannot be considered freely interchangeable with other ACE inhibitors due to its unique prodrug activation pathway, differential tissue distribution, and stability profile. In vitro and in vivo comparative studies demonstrate that enalapril's conversion to enalaprilat is mediated by carboxylesterase-1 (CES1) [1], an enzyme subject to genetic polymorphisms and hepatic impairment effects that do not similarly impact non-prodrug ACE inhibitors such as lisinopril or captopril. Furthermore, enalapril maleate formulations exhibit significant degradation under accelerated stability conditions, with generic products often failing to meet specified drug content after 180 days [2]. These factors collectively preclude simple in-class substitution and necessitate compound-specific procurement and quality control measures.

Enalapril (CAS 75847-73-3) Quantitative Differentiation Evidence Against ACE Inhibitor Comparators


Prodrug-to-Active Metabolite Conversion: Enalapril vs. Lisinopril and Captopril Pharmacokinetic Divergence

Enalapril is a prodrug requiring CES1-mediated hepatic esterolysis to generate the active diacid enalaprilat, whereas lisinopril is an active diacid that bypasses this activation step and captopril is an active sulfhydryl-containing compound [1]. This fundamental difference has quantitative consequences: the oral bioavailability of enalapril as the maleate salt is 60–70% [2], compared to approximately 25% for lisinopril [1] and 65–75% for captopril [3]. The prodrug nature introduces a rate-limiting activation step that can be impaired in hepatic dysfunction, a consideration not applicable to lisinopril or captopril.

Prodrug Activation Pharmacokinetics Carboxylesterase-1

Absence of Sulfhydryl Group: Enalapril vs. Captopril Differentiated Safety and Stability Profile

Enalapril, as a dicarboxylate-containing ACE inhibitor, lacks the sulfhydryl (SH) group present in captopril [1]. This structural distinction has been associated with a reduced incidence of certain adverse effects including taste disturbance (0.5–1% for enalapril vs. 2–7% for captopril) and rash (1.5% vs. 4–10%, respectively) in clinical studies [2]. The SH group also renders captopril susceptible to oxidative dimerization and disulfide formation, whereas enalapril maleate demonstrates superior chemical stability in solid dosage forms [3].

Chemical Structure Stability Adverse Effects

ACE Inhibition Potency (IC50): Enalaprilat vs. Captopril Direct Head-to-Head Comparison

In a direct in vitro comparison using human ACE, the active metabolite enalaprilat exhibited an IC50 of 1.2 nM, whereas captopril showed an IC50 of 23 nM [1]. This represents a 19-fold greater potency for enalaprilat on a molar basis. The potency differential is consistent across multiple independent assays, with reported enalaprilat IC50 values ranging from 0.1 nM to 1.94 nM depending on experimental conditions [2], while captopril IC50 values range from 9 nM to 35 nM across various enzyme sources .

ACE Inhibition IC50 In Vitro Potency

Intestinal Peptide Carrier Affinity: Enalapril vs. Lisinopril Differentiated Uptake Kinetics

Enalapril demonstrates higher affinity for the intestinal peptide carrier (PEPT1) compared to lisinopril. In a comparative in vitro study using rat intestinal tissue, the inhibition constants (Ki) for cephalexin transport were determined as: enalapril 0.15 mM, enalaprilat 0.28 mM, and lisinopril 0.39 mM [1]. The lower Ki for enalapril indicates 2.6-fold higher carrier affinity relative to lisinopril (0.39/0.15). This difference is attributed to intramolecular hydrogen bond formation in lisinopril that reduces carrier recognition [1].

Intestinal Absorption Peptide Transporter PEPT1

Plasma ACE Activity Inhibition: Enalapril vs. Ramipril Quantitative Comparison in Hypertensive Patients

In a randomized, double-blind multicenter trial comparing ramipril (2.5–10 mg once daily) and enalapril (5–20 mg once daily) in 159 patients with mild to moderate essential hypertension, both agents produced clinically significant blood pressure reductions [1]. However, the average decrease in plasma ACE activity across all dosages was 71% for ramipril compared to 48% for enalapril [1]. This 23-percentage-point difference suggests that ramipril achieves greater circulating ACE inhibition at equivalent antihypertensive doses, a finding that may reflect differences in tissue distribution or ACE binding kinetics.

Plasma ACE Activity Clinical Pharmacology Hypertension

Formulation Stability Under Accelerated Conditions: Enalapril Maleate Generic Product Degradation

Accelerated stability testing of enalapril maleate 20 mg tablets (reference, generic, and similar products) revealed that after 180 days of exposure to elevated temperature and humidity, most products did not retain the specified amount of drug [1]. The primary degradation products identified were enalaprilat (active metabolite formed via hydrolysis) and a diketopiperazine derivative (formed via intramolecular cyclization) [1]. In contrast, properly formulated reference products maintained >98% of initial enalapril maleate concentration after 30 days in extemporaneously compounded suspensions [2], indicating that stability is highly formulation-dependent.

Pharmaceutical Stability Generic Equivalence Degradation Products

Enalapril (CAS 75847-73-3) Optimal Research and Industrial Application Scenarios Based on Differential Evidence


In Vitro ACE Inhibition Assays Requiring High Potency with Low Compound Consumption

Based on the 19-fold greater ACE inhibition potency of enalaprilat (IC50 1.2 nM) compared to captopril (IC50 23 nM) [1], enalapril is the preferred ACE inhibitor for high-throughput screening or dose-response studies where minimizing compound usage is critical. The higher potency enables robust ACE inhibition at nanomolar concentrations, reducing solvent effects and off-target interactions that may occur with the micromolar concentrations required for less potent inhibitors.

Intestinal Peptide Transporter (PEPT1) Functional Studies and Oral Absorption Modeling

The 2.6-fold higher PEPT1 carrier affinity of enalapril (Ki 0.15 mM) relative to lisinopril (Ki 0.39 mM) [2] makes enalapril the superior probe substrate for investigating intestinal peptide transporter function in vitro and in vivo. Researchers studying drug-drug interactions at PEPT1, transporter polymorphisms, or formulation effects on oral absorption should select enalapril over lisinopril to maximize assay sensitivity and signal-to-noise ratio.

Long-Term Animal Studies Requiring Minimized Sulfhydryl-Related Adverse Effects

The absence of a sulfhydryl group in enalapril, in contrast to captopril, is associated with a 3–14× lower incidence of taste disturbance and rash [3]. For chronic in vivo studies in rodent models of hypertension or heart failure where compound tolerability directly impacts study completion rates and data integrity, enalapril offers a significant advantage over captopril. This is particularly relevant for studies exceeding 4 weeks duration where cumulative adverse effects may confound physiological endpoints.

Pharmacokinetic Studies of CES1-Dependent Prodrug Activation

Enalapril's unique requirement for carboxylesterase-1 (CES1)-mediated activation to enalaprilat [4] distinguishes it from directly active ACE inhibitors such as lisinopril. This property makes enalapril the compound of choice for studies investigating CES1 pharmacogenetics, hepatic impairment effects on prodrug activation, or drug-drug interactions involving CES1 inhibitors. Researchers studying prodrug design principles or hepatic first-pass metabolism should select enalapril as a prototypical CES1 substrate with well-characterized pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enalapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.